molecular formula C27H31NO5 B569913 N-Benzy N,N-Didesmethyl Trimebutine CAS No. 1246817-32-2

N-Benzy N,N-Didesmethyl Trimebutine

Cat. No.: B569913
CAS No.: 1246817-32-2
M. Wt: 449.547
InChI Key: XPPNVWKMCVDPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzy N,N-Didesmethyl Trimebutine: is a chemical compound that serves as an intermediate in the preparation of Trimebutine metabolites, which are potential opioid receptor agonists. This compound is characterized by its molecular formula C27H31NO5 and a molecular weight of 449.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzy N,N-Didesmethyl Trimebutine involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-phenyl-2-(phenylmethyl)amino butanol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Benzy N,N-Didesmethyl Trimebutine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: N-Benzy N,N-Didesmethyl Trimebutine is used as an intermediate in the synthesis of various chemical compounds, particularly in the development of opioid receptor agonists.

Biology: In biological research, this compound is utilized to study the metabolic pathways and interactions of Trimebutine and its metabolites.

Industry: The compound is employed in the production of pharmaceuticals and as a reference material in analytical chemistry.

Mechanism of Action

N-Benzy N,N-Didesmethyl Trimebutine exerts its effects by interacting with opioid receptors, particularly the mu-opioid receptor. This interaction leads to the modulation of neurotransmitter release, resulting in analgesic and antispasmodic effects. The compound’s mechanism involves binding to the receptor and altering its conformation, which in turn affects the downstream signaling pathways.

Comparison with Similar Compounds

    Trimebutine: A parent compound with similar opioid receptor agonist properties.

    N-Didesmethyl Trimebutine: Another metabolite of Trimebutine with comparable biological activity.

Uniqueness: N-Benzy N,N-Didesmethyl Trimebutine is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors compared to its parent compound and other metabolites.

Properties

IUPAC Name

[2-(benzylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO5/c1-5-27(22-14-10-7-11-15-22,28-18-20-12-8-6-9-13-20)19-33-26(29)21-16-23(30-2)25(32-4)24(17-21)31-3/h6-17,28H,5,18-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPNVWKMCVDPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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